molecular formula C8H11ClN2O B14224713 1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride CAS No. 700345-96-6

1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride

Cat. No.: B14224713
CAS No.: 700345-96-6
M. Wt: 186.64 g/mol
InChI Key: KKAWRBHEOIQDCK-UHFFFAOYSA-N
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Description

1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a propyl group at the 2-position, and a carbonyl chloride group at the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-methyl-2-propyl-1H-imidazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the propyl group at the 2-position and the carbonyl chloride group at the 4-position provides distinct chemical properties compared to other imidazole derivatives .

Properties

CAS No.

700345-96-6

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-methyl-2-propylimidazole-4-carbonyl chloride

InChI

InChI=1S/C8H11ClN2O/c1-3-4-7-10-6(8(9)12)5-11(7)2/h5H,3-4H2,1-2H3

InChI Key

KKAWRBHEOIQDCK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CN1C)C(=O)Cl

Origin of Product

United States

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